N-(3,5-dimethylphenyl)azocane-1-carboxamide
Description
N-(3,5-dimethylphenyl)azocane-1-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of an azocane ring, which is a saturated eight-membered ring containing nitrogen, and a carboxamide functional group attached to a 3,5-dimethylphenyl group
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)azocane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-10-14(2)12-15(11-13)17-16(19)18-8-6-4-3-5-7-9-18/h10-12H,3-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSQTHNDHRONGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)azocane-1-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the catalytic amidation of carboxylic acids using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride. The reaction is usually carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)azocane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3,5-dimethylphenyl)azocane-1-carboxylic acid, while reduction can produce N-(3,5-dimethylphenyl)azocane-1-amine.
Scientific Research Applications
N-(3,5-dimethylphenyl)azocane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structural properties make it a candidate for use in the synthesis of novel materials with specific mechanical or chemical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)azocane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azocane ring.
N-(3,5-dimethylphenyl)morpholine-1-carboxamide: Contains a morpholine ring, offering different chemical properties.
Uniqueness
N-(3,5-dimethylphenyl)azocane-1-carboxamide is unique due to its azocane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal and material sciences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
